2-Iodobenzo[d]thiazol-7-ol
Overview
Description
2-Iodobenzo[d]thiazol-7-ol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Iodobenzo[d]thiazol-7-ol typically involves the iodination of 7-hydroxybenzothiazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions. The reaction yields this compound as the primary product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Iodobenzo[d]thiazol-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Iodobenzo[d]thiazol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications due to its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Iodobenzo[d]thiazol-7-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
2-Iodobenzo[d]thiazol-7-ol can be compared with other benzothiazole derivatives such as:
2-Amino-6-methoxybenzothiazole: Known for its use as a firefly-luciferin precursor.
2-Cyano-6-methoxybenzothiazole: Used in the synthesis of fluorescent probes.
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Demonstrates potent activity against certain cancer cell lines.
What sets this compound apart is its unique combination of iodine and hydroxyl functional groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
2-iodo-1,3-benzothiazol-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBZWITVSBLXCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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